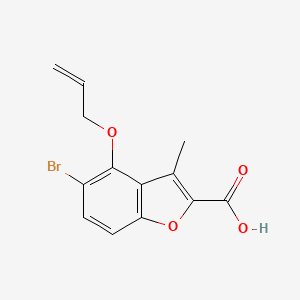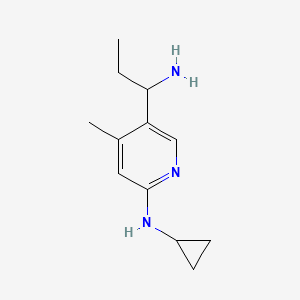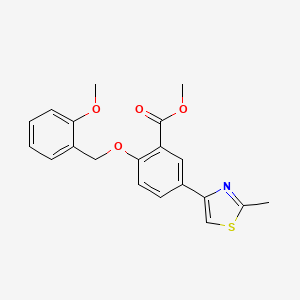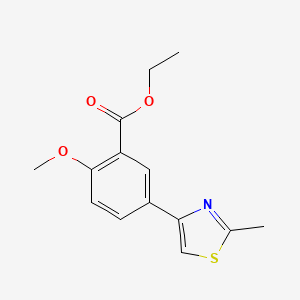
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an allyloxy group, a bromine atom, and a carboxylic acid group attached to the benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of an appropriate precursor, such as 2-hydroxybenzaldehyde, with an alkylating agent.
Introduction of the Bromine Atom: Bromination of the benzofuran core is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Allyloxy Group: The allyloxy group is introduced through an etherification reaction, where an allyl alcohol reacts with the hydroxyl group on the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dehalogenated benzofuran derivatives.
Substitution: Amino or thiol-substituted benzofuran derivatives.
Esterification: Benzofuran esters.
Applications De Recherche Scientifique
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the allyloxy group can influence its binding affinity and specificity. The carboxylic acid group may facilitate interactions with proteins or other biomolecules through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Allyloxy)-2-hydroxybenzophenone: Similar in structure but lacks the bromine atom and the benzofuran core.
5-Bromo-2-methylbenzofuran: Similar benzofuran core with a bromine atom but lacks the allyloxy and carboxylic acid groups.
3-Methylbenzofuran-2-carboxylic acid: Similar benzofuran core with a carboxylic acid group but lacks the bromine atom and the allyloxy group.
Uniqueness
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the allyloxy group, bromine atom, and carboxylic acid group in a single molecule allows for versatile applications and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C13H11BrO4 |
|---|---|
Poids moléculaire |
311.13 g/mol |
Nom IUPAC |
5-bromo-3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H11BrO4/c1-3-6-17-12-8(14)4-5-9-10(12)7(2)11(18-9)13(15)16/h3-5H,1,6H2,2H3,(H,15,16) |
Clé InChI |
WUKCHBPACJAWEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C(=C(C=C2)Br)OCC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)


![3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)
![4-Ethoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B11788322.png)

